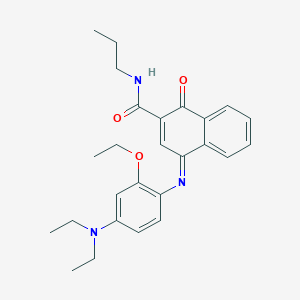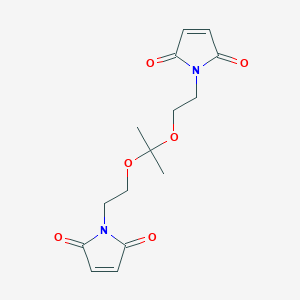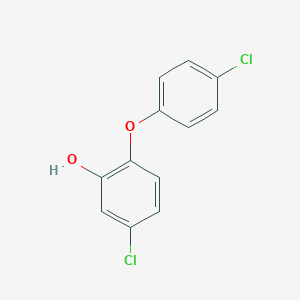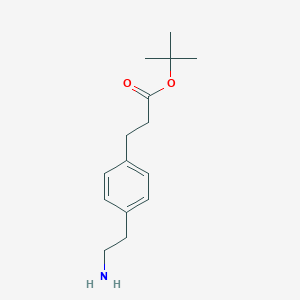
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, also known as methyl-4-hydroxy-3-trifluoromethylbenzoate, is an organic compound with a molecular formula of C9H6F3O3. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. Methyl-4-hydroxy-3-trifluoromethylbenzoate is used in a variety of applications, including as a reagent in organic synthesis, as a reaction catalyst, and as a pharmaceutical intermediate.
Scientific Research Applications
Synthesis and Transformation:
- Gaidarzhy et al. (2020) explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, leading to transformations useful in organic synthesis (Gaidarzhy, Motnyak, & Kunshenko, 2020).
- Feng & Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting the pharmacological potential of such compounds (Feng & Ngai, 2016).
Material Science:
- Vijayan et al. (2003) conducted growth, optical, thermal, and mechanical studies of methyl 4-hydroxybenzoate single crystals, contributing to the field of material science (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).
- Kareem et al. (2021) synthesized new hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride, demonstrating applications in polymer chemistry (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).
Chemical Studies:
- Wen et al. (2012) presented a method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4 H -chromenes-3-carboxylate derivatives, a significant contribution to the field of fluorine chemistry (Wen, Zhang, Lin, Shen, & Lu, 2012).
- Alemán, Boix, & Poliakoff (1999) studied the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, which is related to the subject compound (Alemán, Boix, & Poliakoff, 1999).
Safety and Hazards
“Methyl 4-hydroxy-3-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKYCQCCJXQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553370 | |
| Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115933-50-1 | |
| Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














